Ethyl 3-oxo-4-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)butanoate
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Overview
Description
Scientific Research Applications
Synthesis and Biological Activity
Research efforts have led to the synthesis of novel compounds, like those based on indole and oxadiazole scaffolds, which have shown potent urease inhibitory activity. For example, a study by Nazir et al. (2018) outlines the synthesis of novel indole-based hybrid oxadiazole scaffolds, demonstrating their significant in vitro inhibitory potential against the urease enzyme. These findings suggest potential applications in therapeutic agent design (Nazir et al., 2018).
Antimicrobial and Enzymatic Activity Enhancement
Further research has explored the synthesis of various heterocyclic compounds, revealing their potential to enhance enzymatic activities and exhibit antimicrobial properties. For instance, a study by Abd and Awas (2008) on the synthesis and cyclization reactions with Pyrazolopyrimidinyl Keto-esters highlights their effect on increasing the reactivity of cellobiase, an enzyme with significant biotechnological applications (Abd & Awas, 2008).
Structural Analysis and Potential Applications
In addition to synthetic and biological studies, structural analyses of related compounds provide insight into their potential applications. For example, Wu (2014) conducted a structural analysis of ethyl 2-Z-phenylhydrazono-3-E-methylthio(thioxo)methylhydrazone-butanoate, which could offer valuable information for designing compounds with specific biological activities (Wu, 2014).
Antidiabetic Agents
The exploration of indole-based compounds for their antidiabetic potential has also been a focus of research. A study by Nazir et al. (2018) on indole-based hybrid oxadiazole scaffolds with N-substituted acetamides showcased their potent anti-diabetic agents, offering new avenues for diabetes treatment (Nazir et al., 2018).
Anticancer Agents
The synthesis of novel thiazolyl-pyrazole derivatives has been investigated for their anticancer properties. Research by Sayed et al. (2019) demonstrated that certain compounds exhibited promising binding affinities against the epidermal growth factor receptor kinase (EGFR), a target in cancer therapy, highlighting the potential of these molecules as anticancer agents (Sayed et al., 2019).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with enzymes like ecto-5’-nucleotidase , which plays a role in the hydrolysis of adenosine monophosphate (AMP) to adenosine . This process is known to increase cancer growth through immune system suppression .
Mode of Action
Similar compounds have been found to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemical Pathways
The interaction with enzymes like ecto-5’-nucleotidase suggests that it may affect pathways related to adenosine production and immune response .
Result of Action
The wide range of biological activities exhibited by similar compounds suggests that it may have diverse effects at the molecular and cellular level .
properties
IUPAC Name |
ethyl 3-oxo-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S2/c1-2-19-12(18)8-11(17)9-20-14-15-13(16-21-14)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWNLNUCRJKJXLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CSC1=NC(=NS1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-oxo-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]butanoate |
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